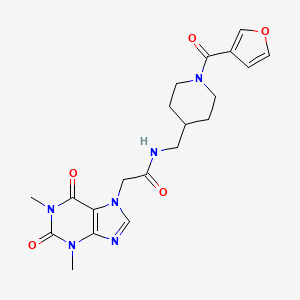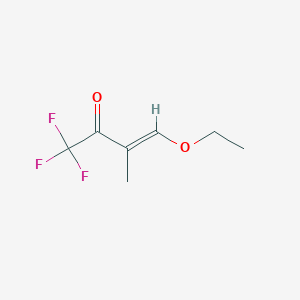
1-(2-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthyridine ring might be formed through a cyclization reaction, while the fluorobenzyl and trifluoromethylphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (in the naphthyridine and phenyl groups) would contribute to the compound’s stability and could influence its reactivity . The fluorine atoms in the fluorobenzyl and trifluoromethyl groups are highly electronegative, which could result in these parts of the molecule having a partial negative charge .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar groups (like the carboxamide) could increase the compound’s melting point and boiling point compared to simpler organic molecules .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Aryl carboxamides, such as 1-(2-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, are significant structural units in various biologically active compounds. Their synthesis often involves complex reactions to incorporate fluorinated groups, which can significantly impact the compound's biological activity. For instance, the synthesis of mono- and difluoronaphthoic acids, related to the structural framework of the compound , has been detailed through a method that involves electrophilic fluorination and Friedel-Crafts cyclization, among other steps. This synthesis pathway is crucial for creating fluorinated versions of naphthoic acids, which are relatively rare compared to their benzoic acid counterparts but are vital for developing novel biologically active compounds (Tagat et al., 2002).
Biological Activity and Applications
The biological activities of compounds similar to 1-(2-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide are diverse and have been a focus of medicinal chemistry research. For example, derivatives of 1,8-naphthyridine have been studied for their antibacterial properties, where specific substitutions at certain positions on the naphthyridine core have led to compounds with significant activity against various bacterial strains. Such research highlights the potential of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Additionally, naphthyridine derivatives have been explored for their cytotoxic activities, with some compounds showing potent effects against certain cancer cell lines. This indicates the potential therapeutic applications of these compounds in oncology, particularly in designing new chemotherapeutic agents (Deady et al., 2005).
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient synthetic routes, investigating its behavior under various reaction conditions, and testing its effects on different biological targets .
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-19-6-2-1-4-15(19)13-30-20-14(5-3-11-28-20)12-18(22(30)32)21(31)29-17-9-7-16(8-10-17)23(25,26)27/h1-12H,13H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIRHXWWUINEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)


![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)

